molecular formula C24H25NO2 B14193131 (3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine CAS No. 880497-83-6

(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine

Katalognummer: B14193131
CAS-Nummer: 880497-83-6
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: BPZWFSHEAIPBHJ-ZEQRLZLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two benzyloxy groups and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl alcohol.

    Protection of Hydroxyl Groups: The hydroxyl groups of benzyl alcohol are protected using benzyl chloride in the presence of a base like sodium hydroxide.

    Formation of Pyrrolidine Ring: The protected benzyl alcohol is then reacted with pyrrolidine under specific conditions to form the pyrrolidine ring.

    Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid: A similar compound with an additional carboxylic acid group.

    (2S,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexanone: A compound with multiple benzyloxy groups and a cyclohexanone ring.

    4’-O-Benzyloxy (3S,4S)-Ezetimibe: A derivative of ezetimibe with a benzyloxy group.

Uniqueness

(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine is unique due to its specific chiral configuration and the presence of both benzyloxy and phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Eigenschaften

CAS-Nummer

880497-83-6

Molekularformel

C24H25NO2

Molekulargewicht

359.5 g/mol

IUPAC-Name

(3S,4S)-1-phenyl-3,4-bis(phenylmethoxy)pyrrolidine

InChI

InChI=1S/C24H25NO2/c1-4-10-20(11-5-1)18-26-23-16-25(22-14-8-3-9-15-22)17-24(23)27-19-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2/t23-,24-/m0/s1

InChI-Schlüssel

BPZWFSHEAIPBHJ-ZEQRLZLVSA-N

Isomerische SMILES

C1[C@@H]([C@H](CN1C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Kanonische SMILES

C1C(C(CN1C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.